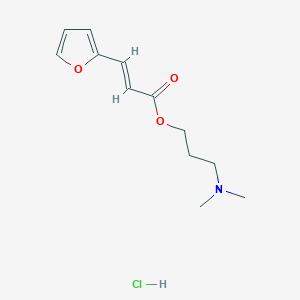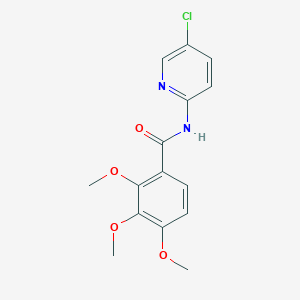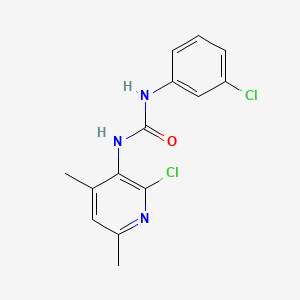![molecular formula C13H13F3N4OS2 B5437199 4-(2-thienylthio)-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine](/img/structure/B5437199.png)
4-(2-thienylthio)-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-thienylthio)-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a pyrimidine-based kinase inhibitor that has shown promising results in various preclinical studies.
作用機序
The mechanism of action of 4-(2-thienylthio)-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine involves the inhibition of specific kinases such as JAK1, JAK2, and TYK2. These kinases are involved in the regulation of various signaling pathways that play a crucial role in cell growth, differentiation, and survival. The inhibition of these kinases leads to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in various preclinical models. The compound has been shown to suppress tumor growth and reduce inflammation in various animal models. The compound has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
実験室実験の利点と制限
The advantages of using 4-(2-thienylthio)-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine in lab experiments include its potent kinase inhibitory activity, its favorable safety profile, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can make it challenging to administer to animal models.
将来の方向性
There are several future directions for the study of 4-(2-thienylthio)-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine. These include further preclinical studies to evaluate its efficacy and safety in various disease models, the development of more potent analogs of the compound, and the investigation of its potential as a combination therapy with other drugs. Additionally, the development of new methods for the synthesis and administration of the compound could also enhance its potential therapeutic applications.
Conclusion
In conclusion, this compound is a promising pyrimidine-based kinase inhibitor that has shown potential therapeutic applications in various diseases. The compound acts by inhibiting specific kinases involved in cell signaling pathways, leading to the suppression of tumor growth and inflammation. Further preclinical studies are needed to evaluate the efficacy and safety of the compound in various disease models, and the development of more potent analogs and new methods for synthesis and administration could enhance its therapeutic potential.
合成法
The synthesis of 4-(2-thienylthio)-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine involves the reaction of 2-amino-4-(2-thienylthio)pyrimidine with 2-(trifluoromethyl)morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using standard techniques such as column chromatography.
科学的研究の応用
4-(2-thienylthio)-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammation. The compound acts as a kinase inhibitor that inhibits the activity of specific enzymes involved in cell signaling pathways. The inhibition of these enzymes leads to the suppression of tumor growth and inflammation.
特性
IUPAC Name |
4-thiophen-2-ylsulfanyl-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4OS2/c14-13(15,16)8-7-20(3-4-21-8)9-6-10(19-12(17)18-9)23-11-2-1-5-22-11/h1-2,5-6,8H,3-4,7H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAOAQAHWHUXPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC(=NC(=N2)N)SC3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(cyclohexylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5437124.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-phenylurea](/img/structure/B5437131.png)
![N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5437133.png)


![4-methoxy-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5437150.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5437169.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)-4-piperidinecarboxamide](/img/structure/B5437179.png)
![N-(2-ethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5437192.png)
![1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B5437202.png)

![2-[4-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B5437239.png)
![ethyl 4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5437246.png)